molecular formula C18H28O7S B1313150 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 69502-33-6

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1313150
CAS No.: 69502-33-6
M. Wt: 388.5 g/mol
InChI Key: IUELZZOCOJFXRF-UHFFFAOYSA-N
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Description

This compound, also known as Tos-PEG2-THP (CAS 69502-32-5), is a tosylated polyethylene glycol (PEG) derivative featuring a tetrahydropyran (THP) protecting group. Its structure includes:

  • A 4-methylbenzenesulfonate (tosyl) group as a leaving group.
  • A PEG chain with two ethylene glycol units.
  • A THP ether protecting the terminal hydroxyl group.

Its molecular formula is C₁₆H₂₄O₆S (MW 344.43 g/mol). The THP group enhances stability during synthetic steps by protecting the hydroxyl moiety from unwanted reactions .

Properties

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7S/c1-16-5-7-17(8-6-16)26(19,20)25-15-13-22-11-10-21-12-14-24-18-4-2-3-9-23-18/h5-8,18H,2-4,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUELZZOCOJFXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester typically involves the reaction of toluene-4-sulfonic acid with a suitable ethoxy-ethoxy-ethyl ester precursor. The reaction is often carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the labeling of biomolecules for fluorescence detection and analysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the ester moiety can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Structure Features Molecular Formula Key Applications
2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate (Target) Tosyl group, 2-ethylene glycol units, THP protection C₁₆H₂₄O₆S Intermediate in multi-step synthesis; THP enables selective deprotection
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (PEG3-Tos) Tosyl group, 3-ethylene glycol units, free hydroxyl C₁₃H₂₀O₆S Direct alkylation agent; used in conjugation chemistry
Tetraethylene glycol monotosylate (PEG4-Tos) Tosyl group, 4-ethylene glycol units C₁₅H₂₄O₇S Building block for dendrimers and polymer scaffolds
PEG5-Tos Tosyl group, 5-ethylene glycol units C₁₇H₂₈O₈S Protac linker; extended solubility for bioconjugation
Tosyl-propargyl-triethylene glycol Tosyl group, propargyl terminus C₁₄H₁₈O₆S Precursor for ¹⁸F-radiolabeling in PET imaging

Reactivity and Stability

  • THP Protection : The THP group in the target compound is acid-labile , allowing selective deprotection under mild acidic conditions (e.g., HCl in THF). This contrasts with unprotected PEG-tosylates (e.g., PEG3-Tos), where the free hydroxyl group may participate in side reactions .
  • Tosyl Group Reactivity : All compounds exhibit high reactivity in nucleophilic substitutions (e.g., SN2 reactions) due to the tosyl leaving group. Reaction rates depend on PEG chain length and steric hindrance .

Solubility and Physicochemical Properties

  • Lipophilicity : The THP group increases lipophilicity compared to hydroxyl-terminated analogs (e.g., PEG3-Tos), reducing water solubility. This property is advantageous in organic-phase reactions .
  • PEG Chain Length : Longer chains (e.g., PEG5-Tos) enhance aqueous solubility and flexibility, making them suitable for bioconjugation and drug delivery .

Research Findings and Data

Stability Under Acidic Conditions

Compound THP Deprotection (0.1M HCl, 25°C) Hydroxyl Reactivity
Target Complete in 2 hours Protected until deprotection
PEG3-Tos N/A High (prone to oxidation)

Biological Activity

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, commonly referred to as a sulfonate derivative, is a complex organic compound with significant potential in various scientific fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a long ethoxy chain and a sulfonate group, which contribute to its unique chemical properties. The presence of the oxan-2-yloxy group enhances its solubility and interaction with biological systems.

Property Details
IUPAC Name This compound
Molecular Formula C18H36O8S
Molecular Weight 396.55 g/mol
CAS Number 69502-33-6

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The sulfonate group can facilitate binding to cellular membranes, while the ethoxy chains may enhance permeability across lipid bilayers. Potential mechanisms include:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
  • Receptor Binding : It could bind to cellular receptors, influencing signaling pathways.
  • Membrane Interaction : The sulfonate moiety may affect membrane fluidity and integrity.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antimicrobial agents.
  • Cell Viability and Cytotoxicity : In vitro studies have explored its effects on cell viability using assays such as MTT. Results indicated that concentrations of the compound can significantly affect cell proliferation rates in various cell lines.
  • Drug Delivery Systems : Its unique structural properties make it a candidate for use in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of various sulfonate derivatives, including this compound, demonstrated significant inhibition of bacterial growth in Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

Case Study 2: Cytotoxicity Assay

In an experiment assessing cytotoxicity on human fibroblast cells (HFF), varying concentrations (100 µg/mL to 1000 µg/mL) were tested. The results showed that concentrations above 500 µg/mL led to a significant decrease in cell viability (p < 0.05), indicating potential cytotoxic effects at higher doses.

Applications

The potential applications of this compound are diverse:

  • Pharmaceutical Development : As a precursor for synthesizing more complex pharmaceuticals.
  • Biochemical Research : Useful in studying cellular processes due to its ability to modulate enzyme activity.
  • Industrial Uses : Employed in the production of specialty chemicals and surfactants.

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